molecular formula C21H24ClN5O2S B11299783 2-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11299783
M. Wt: 446.0 g/mol
InChI Key: WCCOMSATYJVYRD-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonamide group, a chlorobenzene ring, and a diethylamino-substituted pyrimidine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving diethylamine and a suitable precursor, such as 2-methylpyrimidine.

    Chlorination: The chlorobenzene ring is introduced through a chlorination reaction using a chlorinating agent like thionyl chloride.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the chlorobenzene derivative with a sulfonamide precursor under suitable conditions, such as the presence of a base like sodium hydroxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups and overall structure.

    Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It may inhibit specific enzymes or pathways in microbial or cancer cells.

    Biological Studies: Researchers use the compound to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for pharmaceuticals and other chemical industries.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes. The compound may also interfere with DNA synthesis or repair mechanisms in microbial or cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE include other sulfonamides and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different substituents.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

The uniqueness of 2-CHLORO-N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H24ClN5O2S

Molecular Weight

446.0 g/mol

IUPAC Name

2-chloro-N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-16-10-12-17(13-11-16)26-30(28,29)19-9-7-6-8-18(19)22/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)

InChI Key

WCCOMSATYJVYRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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